3-nitro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide
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Overview
Description
3-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Coupling Reaction: Formation of the amide bond between the nitrobenzene derivative and the pyridinyl group.
Methoxylation: Introduction of methoxy groups to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzamides: From various substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biological Activity:
Enzyme Inhibition: May act as an inhibitor for specific enzymes.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents.
Diagnostics: Possible applications in diagnostic assays.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro group, pyridinyl group, and trimethoxyphenyl group could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(PYRIDIN-2-YL)-N-(PHENYL)BENZAMIDE: Lacks the nitro and methoxy groups.
3-NITRO-N-(PHENYL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE: Lacks the pyridinyl group.
N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE: Lacks the nitro group.
Uniqueness
The presence of the nitro group, pyridinyl group, and trimethoxyphenyl group in 3-NITRO-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C22H21N3O6 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
3-nitro-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H21N3O6/c1-29-18-11-15(12-19(30-2)21(18)31-3)14-24(20-9-4-5-10-23-20)22(26)16-7-6-8-17(13-16)25(27)28/h4-13H,14H2,1-3H3 |
InChI Key |
QOKXICUYEVJYPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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